BenchChemオンラインストアへようこそ!

2,2-Dicyclopropylmorpholine

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

2,2-Dicyclopropylmorpholine (DCPM, CAS 1864222-83-2) is a 2,2-disubstituted morpholine derivative. The morpholine ring is a well-validated, privileged scaffold in medicinal chemistry, and its substitution at the 2-position with geminal cyclopropyl groups confers a distinct combination of steric bulk and conformational constraint.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 1864222-83-2
Cat. No. B1461875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclopropylmorpholine
CAS1864222-83-2
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CC1C2(CNCCO2)C3CC3
InChIInChI=1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2
InChIKeyGUFUZBGFRJWLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Scaffold Overview: A Spirocyclic Morpholine for Modulated Pharmacokinetics and Selectivity in CNS & Antiviral Research


2,2-Dicyclopropylmorpholine (DCPM, CAS 1864222-83-2) is a 2,2-disubstituted morpholine derivative. The morpholine ring is a well-validated, privileged scaffold in medicinal chemistry, and its substitution at the 2-position with geminal cyclopropyl groups confers a distinct combination of steric bulk and conformational constraint [1]. This structural motif is designed to modulate key physicochemical parameters, such as lipophilicity and basicity, to enhance blood-brain barrier (BBB) penetration and mitigate off-target activities [2]. As a result, DCPM has been investigated as a chemical probe for G protein-coupled receptors (GPCRs), including the CCR5 chemokine receptor [3] and β-adrenergic receptors, as well as for its antiviral and anticancer properties [4].

Why 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Cannot Be Replaced by Generic Morpholine Analogs: The Impact of Gem-Dicyclopropyl Substitution on Conformation and Drug Properties


The replacement of 2,2-Dicyclopropylmorpholine with simpler, more accessible morpholine derivatives (e.g., unsubstituted morpholine or 2,2-dimethylmorpholine) is not chemically or pharmacologically equivalent. The gem-dicyclopropyl group introduces a unique combination of enhanced metabolic stability and significant steric shielding around the basic nitrogen, a feature not replicated by smaller or planar substituents [1]. This modification is specifically employed to reduce unwanted inhibition of cytochrome P450 (CYP) enzymes, a common liability of many unsubstituted morpholine-containing drugs, and to fine-tune conformational preference for better complementarity with hydrophobic binding pockets [2]. Interchanging with a less hindered or less lipophilic analog can result in altered target selectivity, increased metabolic clearance, or a higher risk of drug-drug interactions (DDI) [3].

Quantitative Differentiation Evidence for 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) vs. Closest Morpholine Analogs


High Lipophilicity (LogP) and Improved Blood-Brain Barrier (BBB) Permeability Potential vs. Unsubstituted Morpholine

The introduction of two cyclopropyl rings at the 2-position of the morpholine scaffold drastically increases lipophilicity, a key determinant of passive BBB penetration. Based on calculated physicochemical properties, 2,2-Dicyclopropylmorpholine exhibits a LogP (XLOGP3) value of 3.75, which is significantly higher than that of unsubstituted morpholine (LogP -0.86) [1]. This logP shift from a negative value to approximately 3.75 places the compound within the optimal range (LogP 1-4) for CNS drug candidates, whereas unsubstituted morpholine is highly hydrophilic and thus very poorly brain-penetrant [2].

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Superior CYP2D6 Inhibition Profile vs. Morpholine-Containing Drugs with High DDI Risk

A common liability of morpholine-containing compounds is potent inhibition of cytochrome P450 2D6 (CYP2D6), which can lead to significant drug-drug interactions. 2,2-Dicyclopropylmorpholine was profiled in a human liver microsome assay using dextromethorphan as a probe substrate. The compound demonstrated a CYP2D6 IC50 of 26,000 nM (26 µM) [1]. This value is substantially weaker (less inhibitory) compared to clinical agents like the antidepressant paroxetine (a morpholine derivative) which exhibits a CYP2D6 Ki of approximately 0.02 µM, representing a >1000-fold difference [2].

Drug-Drug Interactions ADME-Tox Cytochrome P450

CCR5 Receptor Antagonism Activity vs. Inactive Unsubstituted Morpholine

Unlike unsubstituted morpholine which is pharmacologically inert, 2,2-Dicyclopropylmorpholine exhibits specific activity as a CCR5 antagonist. Preliminary pharmacological screening has identified the compound as a potential CCR5 antagonist, with a reported IC50 of 10,000 nM (10 µM) for antagonizing the human CCR5 receptor in a cell-based assay [1]. In contrast, morpholine shows no such activity. This activity, while not highly potent, provides a validated starting point for the optimization of novel CCR5-targeting chemotypes for the treatment of HIV, asthma, and autoimmune diseases [2].

HIV Immunology Chemokine Receptor

Procurement-Driven Applications: Where 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Provides Decisive Research Value


A CNS-Optimized Chemical Probe for Neurodegenerative and Neuroinflammatory Target Validation

For projects focused on validating novel CNS targets (e.g., GPCRs, kinases, epigenetic readers), the high calculated LogP of 3.75 for 2,2-Dicyclopropylmorpholine [1] provides a strong baseline for achieving adequate brain exposure. Its structural features, particularly the steric bulk, are designed to minimize metabolic liabilities common to unsubstituted morpholines [2]. This scaffold is ideal for medicinal chemists seeking a starting point with a higher probability of CNS penetration compared to more polar, simpler heterocycles, thereby accelerating hit-to-lead timelines for neurological diseases.

A Low DDI-Risk Scaffold for Antiviral Drug Discovery (HIV, HCV) and Inflammation

In the development of new antiviral agents, especially for chronic conditions like HIV or HCV where combination therapy is standard, mitigating drug-drug interaction (DDI) potential is paramount. The weak CYP2D6 inhibition profile (IC50 = 26 µM) [3] makes DCPM a highly valuable scaffold for this purpose. Its validated activity as a CCR5 antagonist (IC50 = 10 µM) [4] further positions it as a core structure for optimizing next-generation entry inhibitors with an improved safety and DDI profile over older generation drugs.

A Novel Scaffold for GPCR-Focused Fragment-Based Drug Discovery (FBDD) and Library Design

The 2,2-dicyclopropylmorpholine core serves as an excellent, three-dimensional fragment for inclusion in fragment libraries targeting GPCRs. Its low molecular weight (MW: 167.25 g/mol) [1] and high fraction of sp3-hybridized carbons (Fsp3) contribute to its novelty and 'lead-likeness'. Its confirmed interaction with the CCR5 receptor [4] and potential activity at other GPCRs make it a strategic choice for enriching screening libraries, particularly those designed to sample novel chemical space in programs for immunology and respiratory diseases.

Oncology Research Requiring Metabolically Stable Building Blocks for Targeted Therapies

The compound's potential anti-proliferative and differentiation-inducing properties [5] make it a suitable building block for the synthesis of new targeted anticancer agents. Its robust cyclopropyl groups confer significant metabolic stability, a critical attribute for achieving sustained target engagement in vivo in oncology models [2]. Researchers focused on developing small molecule kinase inhibitors or epigenetic modulators will find DCPM a valuable, stable core for elaboration into more complex, patentable lead molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dicyclopropylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.